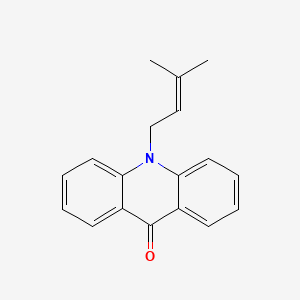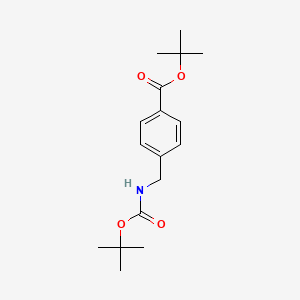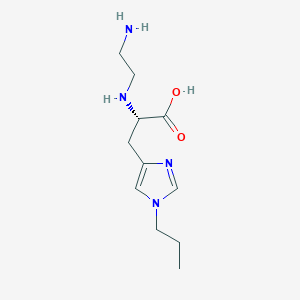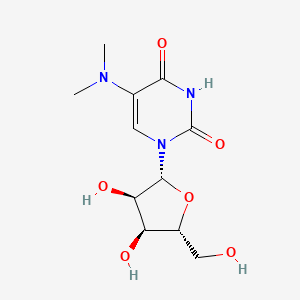
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a fluorenylmethyl group and a pyrrolidine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a fluorenylmethyl derivative with a pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced techniques such as chromatography and crystallization for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing bioactive molecules. Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The fluorenylmethyl and pyrrolidine groups are known to contribute to the compound’s activity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorenylmethyl derivatives and pyrrolidine-based molecules. Examples include:
- (S)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
- ®-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
What sets (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate apart is its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H21NO5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H21NO5/c1-2-27-21(25)19-11-12-20(24)23(19)22(26)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3/t19-/m0/s1 |
Clave InChI |
SPOXFTFFXPHVFI-IBGZPJMESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CCOC(=O)C1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)










![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)

